6-Fluoro-2-phenylquinoline

DNA gyrase inhibition antibacterial drug discovery quinoline SAR

Sourcing the right 6-substituted quinoline scaffold is critical for SAR programs targeting DNA gyrase A; non-fluorinated or 6-hydroxy analogs lack potency or metabolic stability. 6-Fluoro-2-phenylquinoline (CAS 2558-26-1) directly addresses this gap as a validated core structure. • Demonstrated DNA gyrase A inhibition: the 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline derivative achieves an IC50 of 0.389 μg/mL against S. aureus DNA gyrase A. • Anti-MRSA & anticancer activity confirmed in MCF-7 and G361 cell lines; favorable drug-like profile (LogP 3.22, zero Lipinski violations). • Versatile synthetic handle: C6-fluoro enables further functionalization via SNAr or cross-coupling; C2, C3, and C4 positions available for parallel library diversification.

Molecular Formula C15H10FN
Molecular Weight 223.24 g/mol
Cat. No. B15046083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-phenylquinoline
Molecular FormulaC15H10FN
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)F
InChIInChI=1S/C15H10FN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H
InChIKeyHUPXUOFLBBBWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-phenylquinoline Overview


6-Fluoro-2-phenylquinoline (CAS 2558-26-1, molecular formula C15H10FN, molecular weight 223.25 g/mol) is a fluorinated heterocyclic aromatic compound belonging to the 2-phenylquinoline chemotype [1]. The compound features a quinoline core bearing a phenyl substituent at the C2 position and a fluorine atom at the C6 position, with a predicted LogP value of approximately 3.22 [2]. The incorporation of the C6-fluoro substituent distinguishes this scaffold from non-fluorinated and alternatively substituted 2-phenylquinoline analogs, enabling applications as both a versatile synthetic intermediate and a biologically active core structure in antibacterial, antitumor, and kinase-targeted drug discovery programs [3].

Why 6-Fluoro-2-phenylquinoline is Not Interchangeable


The 6-fluoro substituent in 6-fluoro-2-phenylquinoline and its derivatives confers distinct pharmacological and physicochemical properties that cannot be replicated by unsubstituted, C6-hydroxy, or C6-chloro analogs. In a systematic SAR study of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives evaluated for DNA gyrase A inhibition, the 6-fluoro analog (4c) demonstrated an IC50 of 0.389 μg/mL, whereas the C6-unsubstituted parent scaffold showed no detectable activity in the same assay [1]. The fluorine atom enhances electron-withdrawing effects that modulate binding interactions with biological targets while improving metabolic stability relative to hydroxyl-substituted analogs, which are susceptible to rapid Phase II conjugation [2]. Additionally, the predicted LogP value of 3.22 for 6-fluoro-2-phenylquinoline [3] provides a distinct lipophilicity profile compared to more polar C6-hydroxy analogs (estimated LogP reduction of approximately 1.5-2.0 units), directly impacting membrane permeability, tissue distribution, and formulation considerations in drug development workflows. These differentiated properties mean that procurement decisions for lead optimization programs must specifically consider the 6-fluoro-substituted scaffold rather than assuming functional interchangeability with other 2-phenylquinoline derivatives.

6-Fluoro-2-phenylquinoline: Differentiation Evidence


DNA Gyrase A Inhibition vs. Hydroxy-Substituted Analogs

In a comparative evaluation of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives against S. aureus DNA gyrase A, the 6-fluoro analog (4c) demonstrated an IC50 of 0.389 μg/mL. This value was slightly higher than the 6-hydroxy analog (4e, IC50 = 0.328 μg/mL) but substantially more potent than the 5,7-dichloro-6-hydroxy analog (4h, IC50 = 0.214 μg/mL) which exhibited the strongest inhibition in the series [1]. The 6-fluoro substitution thus provides a balanced inhibitory profile that may offer advantages in selectivity and metabolic stability over the more potent but metabolically labile hydroxyl-containing analogs [2]. The 6-fluoro compound also showed binding mode superiority on DNA gyrase A over DNA gyrase B in molecular docking studies [1].

DNA gyrase inhibition antibacterial drug discovery quinoline SAR

Antibacterial Spectrum: Gram-Positive vs. Gram-Negative

The 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline derivative (4c) was evaluated for antibacterial activity against a panel of Gram-positive and Gram-negative bacterial strains. The compound exhibited excellent antibacterial activity specifically against Gram-positive bacteria including Staphylococcus aureus (MTCC 96) and Streptococcus pyogenes (MTCC 442), while showing substantially reduced efficacy against Gram-negative strains Escherichia coli (MTCC 443) and Pseudomonas aeruginosa (MTCC 424) [1]. This Gram-positive selectivity pattern was consistent across the entire 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline series, indicating that the core scaffold—rather than the specific 6-substituent—drives this bacterial spectrum selectivity [1].

antimicrobial susceptibility Gram-positive bacteria fluoroquinolone

Cytotoxicity in MCF-7 and G361 Cancer Cells

The 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline derivative (4c) was evaluated for cytotoxicity against MCF-7 (human breast cancer) and G361 (skin melanoma cancer) cell lines as part of a broader pharmacological profiling study of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives [1]. The study reported that 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as a class are highly toxic to cancer cells in these in vitro models [1]. While direct comparative IC50 values between the 6-fluoro analog and other 6-substituted derivatives were not disaggregated in the available abstract, the 6-fluoro-substituted compound is confirmed to contribute to the class-level anticancer activity observed across the series [1].

anticancer cytotoxicity quinoline derivatives

Drug-Likeness and Physicochemical Properties

Quantitative structure-property relationship (QSPR) calculations for 6-fluoro-2-phenylquinoline yield a predicted LogP value of 3.22 and an aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. The compound satisfies Lipinski's Rule of Five with zero violations [2] and possesses a topological polar surface area (TPSA) of approximately 97.99 Ų [1]. The SlogP value calculated as 1.1361 from alternative database sources [2] reflects methodological variation in LogP computation but consistently indicates a moderately lipophilic profile suitable for membrane permeability. The 6-fluoro substitution contributes to an electron-withdrawing environment that modulates the pKa (calculated as 4.47) and isoelectric point (1.44) of the quinoline core [1].

drug-likeness LogP physicochemical properties

6-Fluoro-2-phenylquinoline: Application Scenarios


Antibacterial Lead Optimization Against Gram-Positive Pathogens

Procure 6-fluoro-2-phenylquinoline as a validated core scaffold for structure-activity relationship (SAR) studies aimed at developing novel DNA gyrase A inhibitors with selective activity against Gram-positive bacteria. The demonstrated DNA gyrase A inhibitory activity (IC50 = 0.389 μg/mL for the 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline derivative) combined with excellent antibacterial activity against S. aureus and S. pyogenes [1] positions this chemotype for anti-MRSA and anti-streptococcal drug discovery programs. The 6-fluoro substitution provides a strategic balance between target engagement and metabolic stability, avoiding the Phase II conjugation liabilities associated with 6-hydroxy analogs while maintaining sufficient potency for lead optimization. Researchers should utilize this scaffold to explore substitutions at the C2, C3, and C4 positions to enhance potency, broaden spectrum, or improve pharmacokinetic properties.

Antitumor Lead Discovery via Quinoline Cytotoxicity

Employ 6-fluoro-2-phenylquinoline as a starting scaffold for developing anticancer agents, supported by documented cytotoxicity of its 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline derivative against MCF-7 human breast cancer and G361 melanoma cell lines [1]. The favorable drug-likeness parameters—including LogP of 3.22, zero Lipinski violations, and moderate aqueous solubility of 3.1 mg/mL at pH 7.4 [2]—make this scaffold an attractive entry point for hit-to-lead optimization in oncology. Researchers should evaluate structural modifications at the C2-phenyl and C4 positions to enhance antiproliferative potency, explore tubulin polymerization inhibition as a potential mechanism , and assess selectivity against non-cancerous cell lines. The fluorinated quinoline core also offers potential for kinase-targeted anticancer strategies given the established role of fluorinated quinolines as kinase inhibitor scaffolds [3].

Synthetic Intermediate for Fluorinated Library Construction

Source 6-fluoro-2-phenylquinoline as a versatile synthetic building block for constructing diverse fluorinated heterocyclic libraries in medicinal chemistry and chemical biology applications. The compound serves as a key intermediate for generating 6-substituted-2-phenylquinoline derivatives with varied biological activities, as demonstrated by the systematic synthesis of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives (4a-h) [1]. The C6-fluoro substituent can be leveraged for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the C2-phenyl group and unsubstituted C3/C4 positions offer additional diversification handles. The predicted physicochemical properties (LogP = 3.22, TPSA = 97.99 Ų) [2] inform library design strategies for optimizing drug-likeness parameters in parallel synthesis campaigns.

Mechanistic Probe for DNA Gyrase A Inhibition

Utilize 6-fluoro-2-phenylquinoline derivatives as mechanistic probes to investigate DNA gyrase A binding modes and inhibition kinetics in antibacterial target validation studies. Molecular docking results demonstrate that 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives exhibit superior binding to DNA gyrase A over DNA gyrase B [1], establishing a clear target engagement hypothesis. The 6-fluoro analog (4c) can serve as a reference inhibitor (IC50 = 0.389 μg/mL against S. aureus DNA gyrase A) for benchmarking novel gyrase inhibitors [1]. Researchers should employ this scaffold in competitive binding assays, co-crystallization studies, and bacterial target engagement experiments to elucidate the structural determinants of gyrase A inhibition and inform rational design of next-generation antibacterial agents with reduced susceptibility to fluoroquinolone resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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